4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with bromine and trifluoromethylating agents. One common method includes the bromination of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pyrazole oxide.
Scientific Research Applications
4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets, potentially leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3,5-dimethylphenol
- 4-bromo-3,5-dimethylisoxazole
- 4-bromo-3,5-dimethyl-1H-pyrazole
Uniqueness
4-bromo-3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
2648961-09-3 |
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Molecular Formula |
C6H6BrF3N2 |
Molecular Weight |
243 |
Purity |
95 |
Origin of Product |
United States |
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